molecular formula C9H11BrF2O4 B12349378 ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

Cat. No.: B12349378
M. Wt: 301.08 g/mol
InChI Key: ZQSXTLWQYJQEFQ-WAYWQWQTSA-N
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Description

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a synthetic organic compound that belongs to the class of esters. Esters are widely recognized for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include bromine, fluorine, and ethoxymethylidene groups.

Preparation Methods

The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another approach involves the use of alkyl halides and carboxylate ions in a nucleophilic substitution reaction . Industrial production methods may employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrF2O4

Molecular Weight

301.08 g/mol

IUPAC Name

ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5-

InChI Key

ZQSXTLWQYJQEFQ-WAYWQWQTSA-N

Isomeric SMILES

CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC

Canonical SMILES

CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC

Origin of Product

United States

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